tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
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Overview
Description
Tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is an intricate organic compound notable for its complex structure, which features tert-butyl, benzyloxycarbonyl, and methoxy groups, among others. It has a variety of synthetic applications, particularly in fields that require precise stereochemistry. The specificity of its stereochemistry in the (3S,4S,5S) configuration makes it a significant compound in synthetic organic chemistry, where it can be used as a building block or intermediate in more complex molecule constructions.
Preparation Methods
Tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate can be synthesized through several routes, depending on the desired yield and purity. A common method involves the coupling of tert-butyl esters with benzyl (methyl)carbamate in the presence of a base, under conditions that favor the retention of stereochemistry. Industrially, this compound can be produced via optimized reaction conditions that minimize side reactions, such as controlled temperature and pH, to ensure a high yield of the desired stereoisomer.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate or chromic acid, the tert-butyl group can be oxidized to yield tert-butyl alcohol derivatives.
Reduction: Reduction reactions, particularly with hydrogenation catalysts like palladium on carbon, can transform the benzyloxy group to benzyl alcohol.
Substitution: The methoxy group allows for nucleophilic substitutions, often facilitated by reagents like lithium diisopropylamide (LDA) which can deprotonate the compound to enable the substitution.
Common conditions for these reactions include solvents like tetrahydrofuran (THF) and temperatures maintained between -78°C to 25°C to control reaction rates. Major products from these reactions are typically more reactive intermediates or derivatives used in further synthetic steps.
Scientific Research Applications
The utility of tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate spans several fields:
Chemistry: Used as an intermediate in asymmetric synthesis, particularly in the preparation of stereochemically pure compounds.
Biology: Its derivatives are studied for their potential bioactive properties, serving as models in enzymatic reactions to understand stereochemical influences on biological activities.
Medicine: Investigated for pharmacological applications, such as drug delivery systems where stereochemistry is critical for efficacy and safety.
Industry: Utilized in the manufacturing of fine chemicals and specialty materials requiring high stereochemical purity.
Mechanism of Action
The mechanism by which tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate exerts its effects relies on its ability to participate in selective chemical reactions. The molecular targets and pathways vary but typically involve enzyme binding sites where its stereochemical arrangement fits precisely, thus influencing the rate of enzymatic transformations. The compound's tert-butyl and benzyloxycarbonyl groups contribute to its reactivity and interactions with various biochemical environments.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups or stereochemistry, such as tert-Butyl (3R,4R,5R)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, the (3S,4S,5S)-isomer exhibits distinct properties in terms of reactivity and interaction with chiral environments. This uniqueness makes it preferable in applications where the precise stereochemistry is necessary. Similar compounds might include those with slight modifications in the substituents, such as tert-Butyl (3S,4S,5S)-4-((carbamoylmethyl)amino)-3-methoxy-5-methylheptanoate, which differ in reactivity and application based on the presence of carbamoyl rather than benzyloxycarbonyl groups.
This compound's stereochemical complexity and versatility make it a valuable asset across various scientific and industrial domains, pushing the frontiers of stereochemically-driven applications.
Properties
IUPAC Name |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHBNWYHLQSBO-QRFRQXIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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